molecular formula C15H12FNO3 B2529074 N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide CAS No. 428489-90-1

N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide

Cat. No.: B2529074
CAS No.: 428489-90-1
M. Wt: 273.263
InChI Key: IOIGFNIGWKFCHT-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide is an organic compound that features a fluorinated phenyl group and a formyl-substituted phenoxy group connected via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide typically involves the following steps:

    Formation of 4-fluoroaniline: This can be achieved by the nitration of fluorobenzene followed by reduction.

    Acylation: The 4-fluoroaniline is then acylated with chloroacetyl chloride to form N-(4-fluorophenyl)-2-chloroacetamide.

    Nucleophilic Substitution: The final step involves the reaction of N-(4-fluorophenyl)-2-chloroacetamide with 2-hydroxybenzaldehyde under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c16-12-5-7-13(8-6-12)17-15(19)10-20-14-4-2-1-3-11(14)9-18/h1-9H,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIGFNIGWKFCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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